Methanethiol-13C
Overview
Description
Methanethiol-13C, also known as carbon-13 labeled methanethiol, is a stable isotope of methanethiol that contains a carbon-13 atom. Methanethiol itself is an organosulfur compound with the chemical formula CH₃SH. It is a colorless gas with a distinctive putrid smell, often described as similar to rotten cabbage or eggs. Methanethiol is naturally found in the blood, brain, and feces of animals, as well as in plant tissues. The carbon-13 labeling is used in various scientific research applications to trace and study the compound’s behavior and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanethiol-13C can be synthesized through several methods. One common approach involves the reaction of carbon-13 labeled methanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the efficient formation of this compound.
Industrial Production Methods: In an industrial setting, this compound is produced by introducing carbon-13 labeled methane into a reaction chamber containing hydrogen sulfide. The reaction is facilitated by a catalyst, often a metal sulfide, and occurs at elevated temperatures. The resulting this compound is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Methanethiol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form dimethyl disulfide (CH₃SSCH₃) and further to methanesulfonic acid (CH₃SO₃H). Common oxidizing agents include hydrogen peroxide and bleach.
Reduction: this compound can be reduced to methane (CH₄) and hydrogen sulfide (H₂S) using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group (SH) is replaced by other nucleophiles. For example, reacting with sodium methoxide (CH₃ONa) forms sodium methanethiolate (CH₃SNa) and methanol (CH₃OH).
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, bleach
- Reducing agents: Lithium aluminum hydride
- Nucleophiles: Sodium methoxide
Major Products:
- Dimethyl disulfide (CH₃SSCH₃)
- Methanesulfonic acid (CH₃SO₃H)
- Methane (CH₄)
- Hydrogen sulfide (H₂S)
- Sodium methanethiolate (CH₃SNa) .
Scientific Research Applications
Methanethiol-13C is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry:
- Tracing reaction pathways and mechanisms in organic synthesis.
- Studying the behavior of sulfur-containing compounds in various chemical environments.
Biology:
- Investigating the metabolic pathways of sulfur-containing compounds in living organisms.
- Studying the role of methanethiol in biological systems, including its production and degradation.
Medicine:
- Developing diagnostic tools for detecting volatile sulfur compounds in breath analysis.
- Researching the potential role of methanethiol as a biomarker for certain diseases, such as cancer.
Industry:
- Monitoring and controlling the production of sulfur-containing compounds in industrial processes.
- Developing methods for the safe handling and disposal of methanethiol .
Mechanism of Action
Methanethiol-13C exerts its effects through various molecular targets and pathways. One key pathway involves its rapid degradation by methanethiol oxidase (MTO), an enzyme that converts methanethiol to formaldehyde and hydrogen sulfide. This degradation process is crucial for maintaining sulfur homeostasis in biological systems. This compound can also participate in non-enzymatic reactions, such as the Maillard reaction between glucose and methionine, leading to the formation of methanethiol and other sulfur-containing compounds .
Comparison with Similar Compounds
- Ethanethiol (C₂H₅SH)
- Propanethiol (C₃H₇SH)
- Dimethyl sulfide (CH₃SCH₃)
- Hydrogen sulfide (H₂S)
Uniqueness: Methanethiol-13C is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in scientific research. This isotopic labeling provides valuable insights into the behavior and interactions of methanethiol in various chemical and biological systems .
Properties
IUPAC Name |
(113C)methanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPWZHWYPCBBB-OUBTZVSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745976 | |
Record name | (~13~C)Methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90500-11-1 | |
Record name | (~13~C)Methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90500-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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